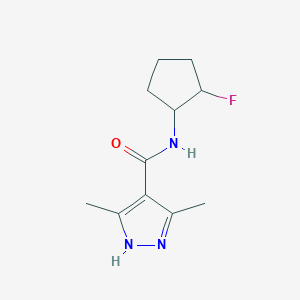
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (FCPC) is a small molecule that has been studied extensively for its potential applications in scientific research. FCPC has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed that this compound works by inhibiting the release of inflammatory mediators such as cytokines, chemokines, and prostaglandins. Additionally, this compound has been shown to modulate the activity of several enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, this compound has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy. Furthermore, this compound has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study long-term effects. Additionally, this compound has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
The potential future directions for N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its long-term effects. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, further research is needed to explore its potential use in cancer therapy and its potential as an anti-inflammatory and analgesic agent. Finally, further research is needed to explore its potential use in the treatment of neuropathic pain.
Métodos De Síntesis
The synthesis of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-fluorocyclopentanone with ethyl isocyanoacetate to form ethyl 2-fluorocyclopentylcarbamate. This reaction is then followed by the addition of methylmagnesium bromide to the carbamate, resulting in the formation of the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, this compound has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-6-10(7(2)15-14-6)11(16)13-9-5-3-4-8(9)12/h8-9H,3-5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJHLBYUIHRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)
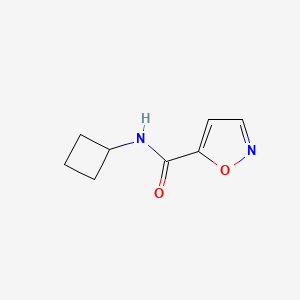

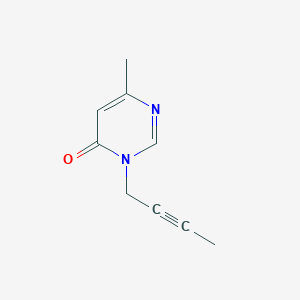
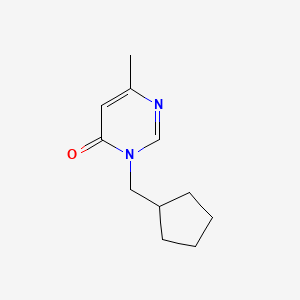
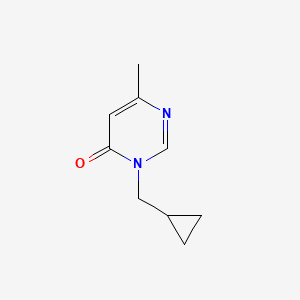
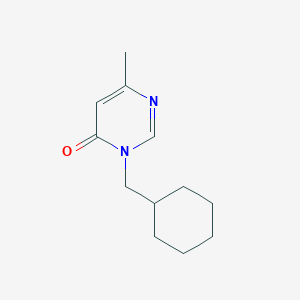
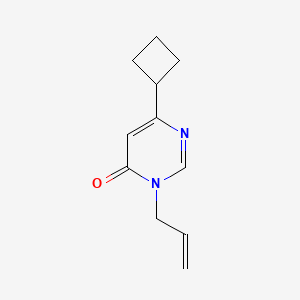
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)